5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the thiazolidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and green chemistry principles can enhance the yield and purity of the compound while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or alkylating agents are often used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidines, each with unique chemical and biological properties .
Scientific Research Applications
5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to oxidative stress, inflammation, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Lacks the ethyl group, resulting in different biological activities.
5-Substituted 2-ylidene-1,3-thiazolidin-4-one: Contains various substituents at the 5-position, altering its chemical and biological properties.
Uniqueness
5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and potentially its bioavailability. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its specific biological activities .
Properties
CAS No. |
1986-43-2 |
---|---|
Molecular Formula |
C5H7NOS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H7NOS2/c1-2-3-4(7)6-5(8)9-3/h3H,2H2,1H3,(H,6,7,8) |
InChI Key |
TXCTUJTZUFLOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=S)S1 |
Origin of Product |
United States |
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